

Application Note: Quantification of Diayangambin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Diayangambin*

Cat. No.: *B1211154*

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Introduction

Diayangambin, a furofuran lignan found in plants such as *Piper excelsum* (Kawakawa), has demonstrated significant immunomodulatory and anti-inflammatory properties[1]. Its potential therapeutic effects include the inhibition of human mononuclear cell proliferation and the reduction of prostaglandin E2 generation[1]. As research into the pharmacological applications of **Diayangambin** progresses, accurate and reliable quantification methods are essential for quality control, pharmacokinetic studies, and formulation development.

This application note provides a detailed protocol for the quantification of **Diayangambin** in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on established principles for the analysis of related lignans and phytochemicals, ensuring a robust and reproducible approach.

Quantitative Data Summary

The following table summarizes representative quantitative data for **Diayangambin** found in *Piper excelsum* (Kawakawa) leaf extracts, as determined by liquid chromatography-mass spectrometry (LC-MS). These values can serve as a reference for expected concentrations in similar matrices.

Sample Type	Extraction Solvent	Diyangambin Concentration (μ g/g of dry weight)	Reference
Commercial Dried Kawakawa Leaves	Aqueous	15.4	[2] [3]
Fresh Kawakawa Leaves	Aqueous	8.7	[2] [3]
Commercial Dried Kawakawa Leaves	Methanolic	2.5	[2] [3]
Fresh Kawakawa Leaves (Source 1)	Methanolic	28.3	[2] [3]
Fresh Kawakawa Leaves (Source 2)	Methanolic	12.1	[2] [3]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is suitable for the extraction of **Diyangambin** from dried and ground plant material, such as Kawakawa leaves.

Materials:

- Dried and powdered plant material
- 80% Methanol (HPLC grade)
- Deionized water
- Ultrasonic bath
- Centrifuge
- 0.45 μ m syringe filters

- HPLC vials

Procedure:

- Weigh 100 mg of the finely ground plant material into a centrifuge tube.
- Add 2 mL of 80% methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes.
- Centrifuge the mixture at 5000 x g for 5 minutes to pellet the solid material.
- Carefully collect the supernatant and transfer it to a clean tube.
- Repeat the extraction process (steps 2-6) on the pellet twice more, combining the supernatants.
- Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator.
- Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 55% water: 45% acetonitrile).
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for Diyangambin Quantification

This method is adapted from established protocols for related lignans and is suitable for a standard HPLC system with UV detection[4].

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	A: Acetonitrile B: Water
Gradient	Isocratic
Composition	45% A : 55% B
Flow Rate	0.8 mL/min
Column Temperature	40°C
Detection Wavelength	205 nm
Injection Volume	10 μ L
Run Time	15 minutes

Calibration: A standard stock solution of **Diyangambin** should be prepared in methanol and serially diluted with the mobile phase to create a calibration curve. A typical concentration range for the calibration curve is 1-50 μ g/mL. The linearity of the detector response should be assessed by plotting the peak area against the concentration and calculating the coefficient of determination (R^2), which should be > 0.995 .

Quantification: The concentration of **Diyangambin** in the prepared samples is determined by comparing the peak area of the analyte with the calibration curve.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for HPLC Quantification of Diyangambin

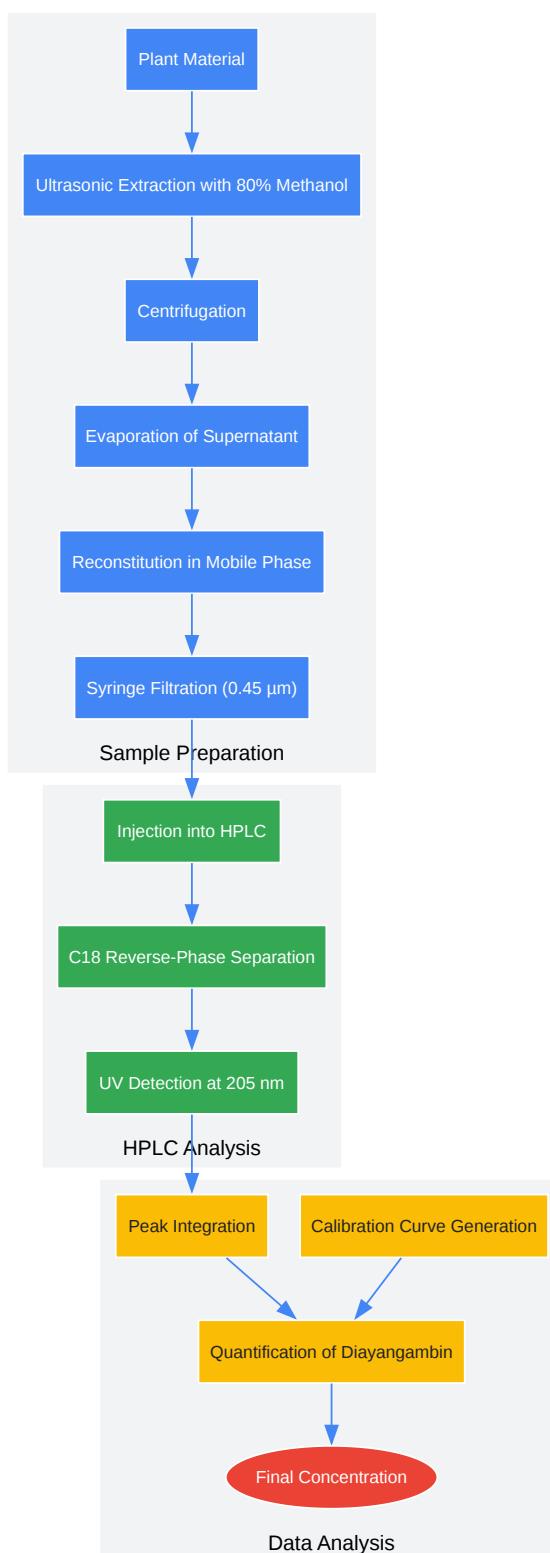


Figure 1: Experimental Workflow for Diayangambin Quantification

[Click to download full resolution via product page](#)Caption: Workflow for **Diayangambin** analysis.

Proposed Anti-inflammatory Signaling Pathway of Diayangambin

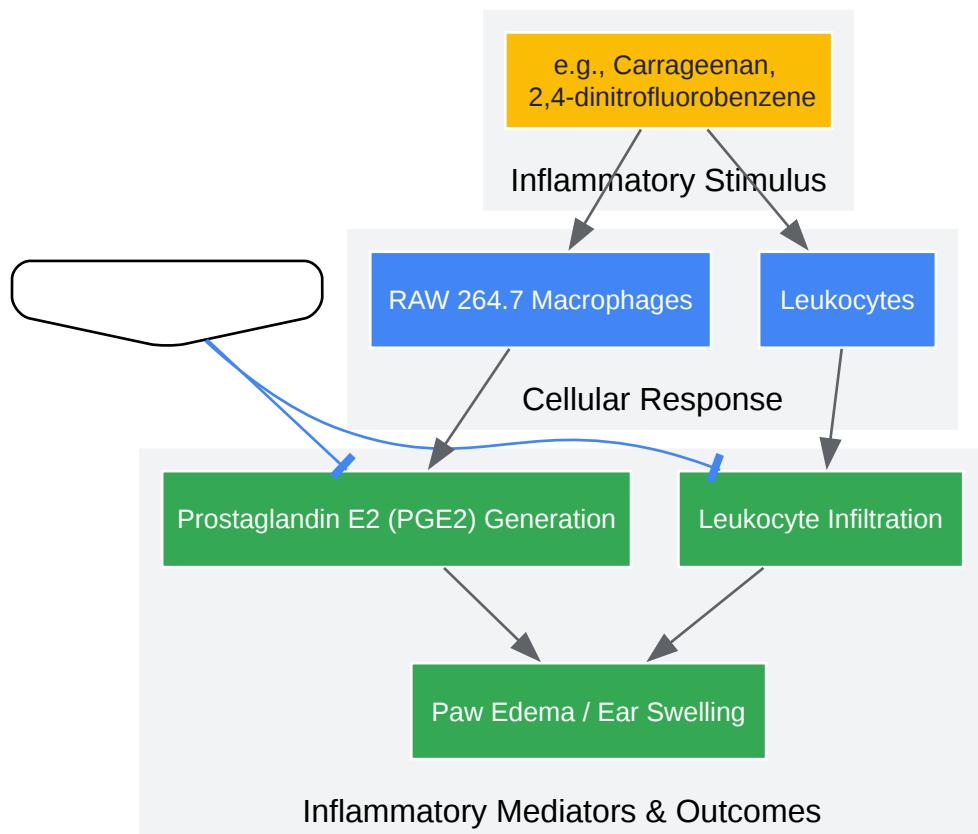


Figure 2: Proposed Anti-inflammatory Signaling Pathway of Diayangambin

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Caption: **Diayangambin**'s anti-inflammatory action.

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